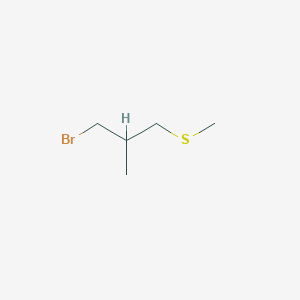
(3-Bromo-2-methylpropyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-methylpropyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a bromine atom, a methyl group, and a sulfane group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Halogenation of 2-Methylpropyl Sulfane: : One common method involves the halogenation of 2-methylpropyl sulfane using bromine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the bromine selectively adding to the propyl chain.
-
Alkylation of Methyl Sulfane: : Another approach is the alkylation of methyl sulfane with 3-bromo-2-methylpropyl halide. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of (3-Bromo-2-methylpropyl)(methyl)sulfane often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : (3-Bromo-2-methylpropyl)(methyl)sulfane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, amine, or thiolate ions.
-
Oxidation Reactions: : The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction Reactions: : The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3-Bromo-2-methylpropyl)(methyl)sulfane is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved efficacy and selectivity.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism by which (3-Bromo-2-methylpropyl)(methyl)sulfane exerts its effects depends on its chemical reactivity. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and sulfane group play crucial roles in these interactions, often forming covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-2-fluorophenyl)(methyl)sulfane: Similar in structure but with a fluorine atom instead of a methyl group.
(4-Bromo-3-chloro-2-methylphenyl)(methyl)sulfane: Contains additional chlorine substitution, affecting its reactivity and applications.
(3-Bromo-2-methylphenyl)(methyl)sulfane: Similar but with a phenyl group, leading to different chemical properties and uses.
Uniqueness
(3-Bromo-2-methylpropyl)(methyl)sulfane is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and research. Its combination of bromine and sulfane groups provides a versatile platform for chemical modifications and functionalization.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts, emphasizing its preparation, reactivity, and applications
Propiedades
Fórmula molecular |
C5H11BrS |
|---|---|
Peso molecular |
183.11 g/mol |
Nombre IUPAC |
1-bromo-2-methyl-3-methylsulfanylpropane |
InChI |
InChI=1S/C5H11BrS/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3 |
Clave InChI |
LOZHLCAGMRZDGO-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
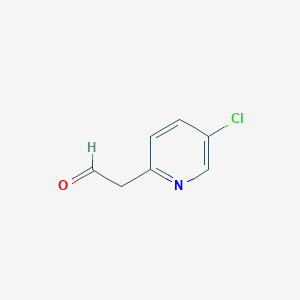
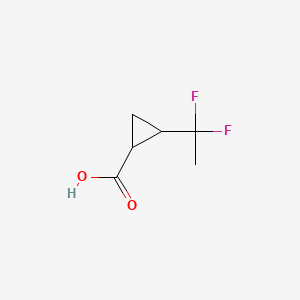
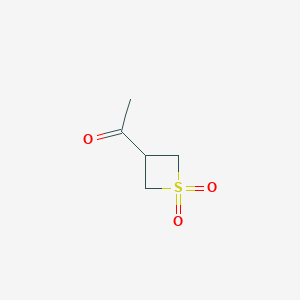

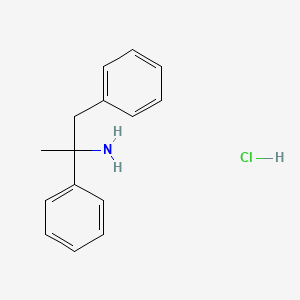
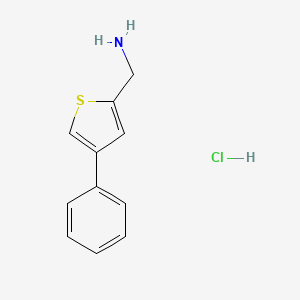
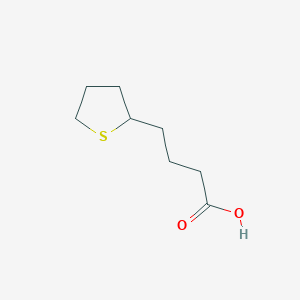

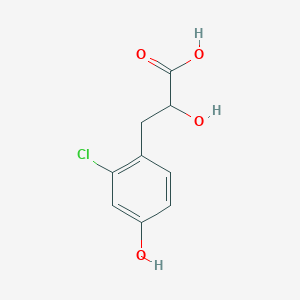

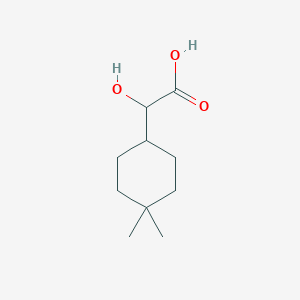
![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13540685.png)
